molecular formula C15H14BrNO B5851353 N-(4-bromophenyl)-2-(4-methylphenyl)acetamide

N-(4-bromophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5851353
M. Wt: 304.18 g/mol
InChI Key: ONLBSLLORXXKEM-UHFFFAOYSA-N
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Description

Contextual Significance of N-Arylacetamide Derivatives in Contemporary Chemical Sciences

N-arylacetamide derivatives, characterized by an acetamide (B32628) group linked to an aromatic ring, are of considerable interest in modern chemical sciences. These compounds serve as crucial intermediates in organic synthesis and as foundational scaffolds for more complex molecular architectures. A significant area of interest is their structural similarity to the side chain of natural benzylpenicillin, which has spurred investigations into their potential biological applications. nih.govresearchgate.netnih.gov

Furthermore, the amide linkage in these derivatives provides excellent coordination capabilities, leading to their use as ligands in the formation of metal complexes. nih.govresearchgate.netnih.gov The ability to systematically modify the substituents on both the N-aryl ring and the acetyl group allows for the fine-tuning of their electronic, steric, and physicochemical properties. This adaptability makes them valuable targets in drug discovery, where N-aryl amides have been explored for antimicrobial and antiproliferative activities, and in materials science for the design of novel functional materials. researchgate.net

Historical Trajectories and Evolution of Research on Substituted Acetamide Scaffolds

Research into acetamide scaffolds has a long history, evolving from simple derivatives to highly complex, functionalized molecules. Early studies often focused on fundamental synthesis and characterization. Over time, the focus has shifted towards understanding the structure-property relationships that govern the behavior of these compounds.

Rationale and Academic Imperatives for In-Depth Investigation of N-(4-bromophenyl)-2-(4-methylphenyl)acetamide

A thorough investigation of this compound is driven by the need to systematically explore how subtle structural changes impact molecular properties. The compound is a close analogue of N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, which has been structurally characterized. nih.gov The primary difference between these two molecules is the substitution of a chlorine atom with a methyl group on the phenylacetyl moiety.

This specific substitution provides a compelling case for comparative analysis. The methyl group, being electron-donating, presents a different electronic and steric profile compared to the electron-withdrawing and larger chlorine atom. An in-depth study of this compound would illuminate the influence of these differing substituents on crystal packing, hydrogen bonding motifs, and ultimately, biological or material properties. Such research is essential for developing predictive models for the rational design of new molecules with desired functionalities.

The table below outlines the known structural data for the chloro-analogue and presents anticipated parameters for this compound, highlighting the key points of comparison that drive the rationale for its study.

PropertyN-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide nih.govThis compound (Anticipated)Rationale for Comparison
Molecular Formula C₁₄H₁₁BrClNOC₁₅H₁₄BrNOAssess impact of CH₃ vs. Cl substitution.
Pendant Phenyl Group 4-chlorophenyl4-methylphenyl (p-tolyl)Compare electron-withdrawing (Cl) vs. electron-donating (CH₃) effects.
Key Intermolecular Interaction N—H⋯O hydrogen bonds forming chains.Expected N—H⋯O hydrogen bonds.To determine if the substituent change alters the primary hydrogen bonding motif.
Dihedral Angle 68.21° (between bromobenzene (B47551) and chlorobenzene (B131634) rings)To be determinedTo understand how the steric and electronic nature of the substituent affects molecular conformation.

This comparative approach is fundamental to advancing the field of crystal engineering and medicinal chemistry, making a detailed investigation of this compound a significant academic imperative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-2-4-12(5-3-11)10-15(18)17-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLBSLLORXXKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Bromophenyl 2 4 Methylphenyl Acetamide

Established Synthetic Pathways for the Target Compound

The synthesis of N-(4-bromophenyl)-2-(4-methylphenyl)acetamide is typically achieved through the formation of an amide bond between 4-bromoaniline (B143363) and 4-methylphenylacetic acid or its derivatives. This transformation is a cornerstone of organic synthesis, and several reliable methods have been established.

Stepwise Reaction Mechanisms and Intermediate Characterization

The most common synthetic routes involve the activation of the carboxylic acid component, 4-methylphenylacetic acid, to facilitate nucleophilic attack by the amine, 4-bromoaniline. Two primary pathways are generally employed:

Conversion to Acyl Halide: A traditional and highly effective method involves converting 4-methylphenylacetic acid into its more reactive acyl chloride derivative, 4-methylphenylacetyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a potent electrophile.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of 4-methylphenylacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide bond. A base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Use of Coupling Agents: Modern synthesis often employs coupling agents that activate the carboxylic acid in situ. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this purpose. nih.gov This method avoids the need to isolate the often-sensitive acyl chloride intermediate.

Mechanism: EDC reacts with the carboxyl group of 4-methylphenylacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by 4-bromoaniline. The attack proceeds through a tetrahedral intermediate, which then rearranges to form the desired amide and a soluble urea (B33335) byproduct. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress side reactions and minimize racemization if chiral centers are present. nih.gov A similar synthesis for the analogous compound N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide involves dissolving the carboxylic acid and aniline (B41778) in dichloromethane, adding EDC, and stirring in the presence of triethylamine at low temperatures. nih.gov

The primary intermediate in the acyl chloride route is the 4-methylphenylacetyl chloride, which can be isolated and characterized by spectroscopic methods like IR (showing a characteristic C=O stretch at a higher frequency than the parent acid) and NMR spectroscopy. In the coupling agent method, the O-acylisourea is a transient intermediate that is typically not isolated.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Key parameters that are frequently adjusted include the choice of solvent, temperature, and reagents.

ParameterConditionRationale / Effect on YieldReference
Solvent Aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile)Provides a non-reactive medium that effectively dissolves reactants. Dichloromethane is commonly used in EDC coupling. nih.gov nih.govnih.gov
Temperature 0 °C to Room TemperatureThe initial addition of reagents is often performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature to ensure completion. This minimizes side product formation. chemicalbook.com chemicalbook.com
Activating Agent Thionyl Chloride or EDCThionyl chloride provides a highly reactive intermediate, often leading to high yields but requires handling of a corrosive reagent. EDC offers a milder, one-pot procedure. nih.gov nih.gov
Base Triethylamine or PyridineEssential in the acyl chloride method to scavenge the HCl byproduct, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.
Purification Recrystallization or Column ChromatographyRecrystallization from a suitable solvent, such as ethanol (B145695) or ethyl acetate, is often used to obtain a highly pure product. nih.govresearchgate.net nih.govresearchgate.net

Strategies for yield enhancement focus on ensuring the complete conversion of the limiting reagent. This can involve using a slight excess of the acylating agent or ensuring the efficient removal of byproducts, such as using a base in the acyl chloride method or washing the final product to remove the urea byproduct from EDC coupling. nih.gov

Exploration of Novel and Modified Synthetic Approaches

While traditional methods are robust, research continues into developing more efficient, sustainable, and environmentally friendly synthetic routes for amide bond formation.

Application of Catalytic Systems in Amide Bond Formation

A significant advancement in amide synthesis is the move from stoichiometric activating agents to catalytic methods, which reduces waste and improves atom economy. sigmaaldrich.com These methods are applicable to the synthesis of this compound.

Boronic Acid Catalysis: Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. ucl.ac.uk The reaction typically requires azeotropic removal of water to drive the equilibrium towards the amide product. These systems offer an advantage by avoiding the production of large quantities of waste associated with coupling reagents. ucl.ac.uk

Transition Metal Catalysis: Ruthenium-based catalysts have been developed for the dehydrogenative coupling of alcohols and amines to form amides, liberating hydrogen gas as the only byproduct. sigmaaldrich.com This represents a highly atom-economical approach. Other catalytic methods include the oxidative amidation of aldehydes and the carbonylative amidation of aryl halides. ucl.ac.uk

Catalytic SystemReactantsAdvantages
Boronic AcidsCarboxylic Acid + AmineMilder conditions, avoids stoichiometric activators. ucl.ac.uk
Ruthenium CatalystsAlcohol + AmineHigh atom economy, H₂ is the only byproduct. sigmaaldrich.com
Oxidative SystemsAldehyde + AmineBypasses the carboxylic acid oxidation state. ucl.ac.uk

These catalytic approaches represent the cutting edge of amide synthesis and offer greener alternatives for the production of the target compound.

Green Chemistry Principles and Ultrasound-Assisted Synthesis Technologies

Adherence to green chemistry principles is increasingly important in chemical synthesis. For amide formation, this includes using safer solvents, reducing energy consumption, and improving reaction efficiency. One prominent technology in this area is ultrasound-assisted synthesis.

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. This can dramatically accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional methods. mdpi.comresearchgate.net

Studies on the synthesis of various acetamide (B32628) derivatives have shown that ultrasound-assisted methods can reduce reaction times from many hours to under 90 minutes and significantly increase yields. mdpi.com For the synthesis of this compound, an ultrasound-assisted approach would involve sonicating a mixture of 4-methylphenylacetic acid and 4-bromoaniline, potentially with a catalyst, providing an energy-efficient and rapid alternative to traditional refluxing.

Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Acetamides

Method Typical Reaction Time Typical Yield Key Advantage Reference
Conventional Heating 10–36 hours Moderate (60-75%) Well-established and simple setup. mdpi.com

Chemical Reactivity and Derivatization Studies

This compound possesses several reactive sites that can be exploited for further chemical transformations and the synthesis of more complex derivatives.

The key functional groups available for derivatization are:

Aryl Bromide: The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki coupling (to form C-C bonds with boronic acids), Heck coupling (to form C-C bonds with alkenes), and Buchwald-Hartwig amination (to form C-N bonds with amines) can be used to introduce a wide range of substituents at this position.

Amide N-H: The proton on the amide nitrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion can be alkylated or acylated to produce N-substituted derivatives.

α-Carbon: The methylene (B1212753) (CH₂) group adjacent to the carbonyl is another site for potential functionalization. Under strong basic conditions, an enolate can be formed, which can then react with various electrophiles. A related compound, N-(4-bromophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, demonstrates how this position can be functionalized, in this case with a complex heterocyclic thioether. sigmaaldrich.com

Aromatic Rings: Both the 4-bromophenyl and 4-methylphenyl rings can undergo electrophilic aromatic substitution, though the reactivity is influenced by the existing substituents. The acetamido group is an ortho-, para-director, while the alkyl-substituted ring is also activated towards substitution.

These potential transformations allow this compound to serve as a valuable intermediate in the synthesis of a diverse array of more complex molecules.

Functionalization of the Amide Nitrogen and Phenyl Rings

The amide nitrogen and the two aromatic rings of this compound represent key handles for introducing structural diversity. These modifications can significantly alter the electronic and steric properties of the molecule, paving the way for the synthesis of novel compounds with potentially interesting chemical and biological properties.

While specific examples of N-alkylation and N-arylation of this compound are not extensively documented in the literature, the general reactivity of secondary amides suggests that these transformations are feasible. N-alkylation can typically be achieved by treating the amide with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient deprotonation of the amide nitrogen without promoting competing side reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation of amides. This reaction would involve the coupling of this compound with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The selection of the ligand is critical for achieving high yields and accommodating a broad range of aryl partners.

Table 1: Representative Conditions for N-Arylation of Secondary Amides

Arylating AgentCatalystLigandBaseSolventTemperature (°C)
Aryl nonaflatePd(OAc)₂JackiePhosK₃PO₄Toluene100
Aryl triflatePd₂(dba)₃XPhosK₂CO₃t-BuOH110
Aryl chloridePd₂(dba)₃BrettPhosNaOtBuToluene100

This table presents generalized conditions for the N-arylation of secondary amides based on established methodologies. Specific optimization would be required for this compound.

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The acetamido group (-NHCOCH₂(4-MePh)) is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The 4-methylphenylacetyl group's directing effect will primarily influence the 4-bromophenyl ring, while the N-(4-bromophenyl)acetamido moiety will influence the 4-methylphenyl ring.

Nitration: Nitration of N-arylacetamides is a common transformation. For instance, the nitration of N-phenylacetamide with a mixture of nitric acid and sulfuric acid typically yields a mixture of ortho- and para-nitro isomers. jcbsc.org In the case of N-(4-bromophenyl)acetamide, nitration with iron(III) nitrate (B79036) has been shown to produce N-(4-bromo-2-nitrophenyl)acetamide in good yield. rsc.org This suggests that the nitration of this compound would likely occur on the 4-bromophenyl ring at the position ortho to the acetamido group.

Halogenation: Further halogenation of the aromatic rings can be achieved using standard electrophilic halogenating agents. For example, bromination of acetanilide (B955) with N-bromosuccinimide (NBS) in the presence of an acid catalyst can selectively introduce a bromine atom at the para position. Given that the para position on the N-phenyl ring is already substituted with bromine, further bromination would be expected to occur at the ortho position.

Table 2: Examples of Electrophilic Aromatic Substitution on Acetanilide Derivatives

SubstrateReagentProductYield (%)
N-PhenylacetamideHNO₃/H₂SO₄N-(4-Nitrophenyl)acetamide-
N-(4-Bromophenyl)acetamideFe(NO₃)₃·9H₂ON-(4-Bromo-2-nitrophenyl)acetamide82
AcetanilideN-Bromosuccinimide/H⁺4'-BromoacetanilideHigh

This table provides examples of electrophilic aromatic substitution on related acetanilide structures to illustrate the expected reactivity of this compound.

Side-Chain Modifications and Formation of Complex Heterocycles

The methylene group of the 2-(4-methylphenyl)acetyl side chain is an active methylene group, making it a valuable site for functionalization and a key precursor for the synthesis of various heterocyclic systems.

The protons on the methylene carbon are acidic due to the adjacent carbonyl group and can be removed by a suitable base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. For instance, reactions with alkyl halides would lead to α-alkylation, while reactions with aldehydes could result in aldol-type condensation products. These modifications provide a pathway to a diverse array of derivatives with altered steric and electronic properties.

The structural features of this compound make it a promising precursor for the synthesis of complex heterocyclic compounds. The amide functionality, the active methylene group, and the aromatic rings can all participate in cyclization reactions.

Synthesis of Thiazoles: Thiazole (B1198619) derivatives can be synthesized from α-haloketones and thioamides. While not a direct cyclization of the target molecule, its derivatives can be utilized. For example, if the methylene group is first brominated, the resulting α-bromo amide could potentially react with a thioamide to form a thiazole ring.

Synthesis of Pyrazoles: Pyrazoles are commonly synthesized via the reaction of 1,3-dicarbonyl compounds with hydrazines. By modifying the side chain of this compound to introduce a second carbonyl group (e.g., through Claisen condensation of the corresponding ester), a 1,3-dicarbonyl precursor could be generated. Subsequent reaction with a hydrazine (B178648) derivative would then lead to the formation of a pyrazole (B372694) ring.

Synthesis of Benzodiazepines: Benzodiazepines are another important class of heterocycles that could potentially be accessed from derivatives of this compound. For instance, introduction of an amino group onto one of the phenyl rings, followed by a series of transformations including cyclization, is a common strategy for benzodiazepine (B76468) synthesis.

Table 3: Potential Heterocyclic Scaffolds from this compound Derivatives

HeterocycleKey Precursor MoietyPotential Synthetic Strategy
Thiazoleα-Halo-N-arylacetamideReaction with a thioamide
Pyrazole1,3-Dicarbonyl derivativeCondensation with hydrazine
Benzodiazepineortho-Aminoaryl derivativeIntramolecular cyclization

This table outlines potential synthetic routes to complex heterocycles starting from functionalized derivatives of this compound.

Advanced Spectroscopic and Structural Characterization Techniques for N 4 Bromophenyl 2 4 Methylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR techniques, a complete picture of the atomic connectivity and molecular conformation can be assembled.

While specific experimental spectra for N-(4-bromophenyl)-2-(4-methylphenyl)acetamide are not widely published, the expected chemical shifts can be accurately predicted based on the well-documented spectra of its constituent fragments and related molecules, such as 4-bromophenyl acetamide (B32628) and N-phenylacetamide. rsc.org

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment. The protons on the 4-bromophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the protons of the 4-methylphenyl (p-tolyl) group would also present as two doublets in the aromatic region. A sharp singlet for the methyl (CH₃) protons would be observed in the upfield region (around δ 2.3 ppm). The methylene (B1212753) (CH₂) protons, situated between the p-tolyl group and the carbonyl, would likely appear as a singlet around δ 3.6 ppm. A broad singlet corresponding to the amide N-H proton is also expected, with a chemical shift that can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include the carbonyl carbon (C=O) at a downfield shift (δ ~170 ppm), the methyl carbon of the tolyl group at an upfield shift (δ ~21 ppm), and the methylene bridge carbon (δ ~45 ppm). The aromatic carbons would generate a series of signals in the δ 115-140 ppm range. The carbon attached to the bromine atom (C-Br) would be identifiable, as would the quaternary carbons of the two aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Amide (C=O)-~170
Amide (N-H)~8.0 (broad s)-
Methylene (-CH₂-)~3.6 (s)~45
Methyl (-CH₃)~2.3 (s)~21
4-bromophenyl ring (CH)~7.4-7.6 (m)~117-132
4-bromophenyl ring (C-Br)-~116
4-bromophenyl ring (C-N)-~137
4-methylphenyl ring (CH)~7.1-7.3 (m)~129-130
4-methylphenyl ring (C-CH₂)-~132
4-methylphenyl ring (C-CH₃)-~137

To unequivocally assign the proton and carbon signals and to confirm the connectivity between the molecular fragments, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other, primarily confirming the coupling between the ortho- and meta-protons on both aromatic rings.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons (i.e., all CH, CH₂, and CH₃ groups).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The calculated molecular weight for this compound (C₁₅H₁₄BrNO) is approximately 319.03 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve characteristic cleavages of the amide bond. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the methylene group and the p-tolyl ring, leading to the formation of a stable tropylium (B1234903) ion or related fragment at m/z 91.

Amide Bond Cleavage: Scission of the C-N bond or the bond between the carbonyl and methylene groups. This could generate fragments corresponding to the 4-bromoaniline (B143363) moiety (m/z 171/173) and the 4-methylphenylacetyl group.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
m/z (mass-to-charge ratio) Predicted Fragment Ion Notes
319/321[C₁₅H₁₄BrNO]⁺Molecular ion ([M]⁺)
171/173[C₆H₅BrN]⁺Fragment from 4-bromoaniline
148[C₉H₉O]⁺Fragment from 4-methylphenylacetyl cation
119[C₈H₉O]⁺Acetyl-p-tolyl fragment
91[C₇H₇]⁺Tropylium ion from p-tolyl group

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. nist.govresearchgate.net

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹, characteristic of the N-H stretching of a secondary amide.

Aromatic C-H Stretch: Peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks for the methylene and methyl groups appearing just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp absorption band typically found in the region of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum of an amide.

Amide II Band (N-H Bend): A strong band located around 1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.

Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

C-Br Stretch: A peak in the lower frequency (fingerprint) region, typically between 500-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide N-HStretch~3300Medium
Aromatic C-HStretch>3000Medium-Weak
Aliphatic C-HStretch<3000Medium-Weak
Amide C=OStretch (Amide I)~1660Strong
Amide N-HBend (Amide II)~1550Strong
Aromatic C=CStretch1450-1600Medium
C-NStretch1200-1350Medium
C-BrStretch500-600Medium-Strong

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Although the specific crystal structure of this compound has not been reported, analysis of closely related structures, such as N-(4-bromophenyl)acetamide and N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, allows for a detailed prediction of its solid-state characteristics. nih.govnih.govresearchgate.net

The molecule is expected to adopt a twisted conformation. The dihedral angle between the planes of the 4-bromophenyl ring and the 4-methylphenyl ring will be significant, influenced by the rotational freedom around the C-N and CH₂-C bonds. nih.govnih.gov The amide linkage itself is generally planar.

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonding. nih.govresearchgate.net The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice of similar acetamides, molecules are frequently linked by N—H⋯O hydrogen bonds, forming chains or more complex networks. nih.govnih.gov For instance, in a polymorph of N-(4-bromophenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds to form chains. nih.govresearchgate.net

In addition to the primary hydrogen bonds, weaker intermolecular interactions are also expected to play a crucial role in stabilizing the crystal packing. These can include:

C—H⋯π interactions: Where hydrogen atoms from the methylene or methyl groups interact with the electron clouds of the aromatic rings. nih.govresearchgate.net

π-π stacking: Face-to-face or offset stacking interactions between the aromatic rings of adjacent molecules.

Halogen bonding: Potential interactions involving the bromine atom, although N—H⋯O hydrogen bonds are typically the dominant force.

Table 4: Comparison of Crystal Data for Related Acetamide Structures
Compound Formula Crystal System Space Group Key Intermolecular Interaction Reference
N-(4-Bromophenyl)acetamideC₈H₈BrNOMonoclinicP2₁/cN—H⋯O hydrogen bonds forming chains nih.govresearchgate.net
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamideC₁₄H₁₁BrClNOMonoclinicP2₁/cN—H⋯O hydrogen bonds linking molecules into chains nih.gov
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamideC₁₅H₁₄BrNO₂TriclinicP-1N—H⋯O hydrogen bonds and C—H⋯π contacts nih.gov

Investigations into Polymorphism and Solid-State Conformational Varieties

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial in pharmaceutical and materials science as different polymorphs can exhibit distinct physical and chemical properties. While specific research into the polymorphism of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the well-documented polymorphic behavior of the closely related compound, N-(4-bromophenyl)acetamide.

N-(4-bromophenyl)acetamide is known to exist in at least two polymorphic forms: an orthorhombic form, whose structure was determined at room temperature, and a monoclinic polymorph, which was characterized at a lower temperature of 173 K. nih.gov The existence of these different crystalline structures highlights the conformational flexibility of the acetamide linkage and the influence of intermolecular interactions on the solid-state packing of the molecules.

For this compound, it is conceivable that the introduction of the 4-methylphenyl group could lead to different packing arrangements and potentially a richer polymorphic landscape. The additional steric bulk and the electronic effects of the methyl group could influence the dihedral angles between the phenyl rings and the acetamide plane, leading to different conformers in the solid state. Investigations into the polymorphism of this compound would likely involve techniques such as single-crystal X-ray diffraction at various temperatures, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. Such studies would be invaluable for understanding its solid-state chemistry and for controlling its physical properties in any potential applications.

Table 1: Crystallographic Data for the Monoclinic Polymorph of N-(4-bromophenyl)acetamide nih.govresearchgate.net

ParameterValue
Chemical FormulaC₈H₈BrNO
Molecular Weight214.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.7250 (7)
b (Å)9.3876 (11)
c (Å)14.4434 (14)
β (°)117.750 (4)
Volume (ų)806.96 (15)
Z4
Temperature (K)173

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC)

A reverse-phase HPLC (RP-HPLC) method would be the most probable choice for the analysis of this moderately polar compound. The separation would be achieved on a C18 stationary phase, which is known for its versatility and effectiveness in retaining and separating a wide range of organic molecules.

The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which could be water or a buffer solution. The use of a small amount of acid, such as phosphoric acid or formic acid, in the mobile phase is common for improving peak shape and resolution for acidic or neutral compounds like acetamides. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid would be preferred. sielc.com

The detection of this compound would most effectively be carried out using a UV detector, set at a wavelength where the compound exhibits maximum absorbance. Given the presence of two aromatic rings, a strong UV chromophore is expected.

Method development would involve optimizing several parameters, including the mobile phase composition (the ratio of organic to aqueous phase), the pH of the aqueous phase, the column temperature, and the flow rate, to achieve a good separation of the main compound from any potential impurities or degradation products.

Once developed, the method would need to be validated according to the guidelines of the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose. This validation would assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Proposed Starting Conditions for HPLC Method Development for this compound

ParameterProposed Condition
Chromatographic System High-Performance Liquid Chromatograph
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection UV at a suitable wavelength (e.g., determined by UV scan)
Injection Volume 10-20 µL

The successful development and validation of such a chromatographic method would be essential for the quality control of this compound in any research or production setting.

No Publicly Available Research Data Found for "this compound"

Following a comprehensive search for scientific literature, no specific research findings on the biological activities of the chemical compound this compound were found. The search included targeted queries for its anti-proliferative, cytotoxic, antimicrobial, and antifungal properties, as well as its mechanistic pathways.

The user's request for an article structured around detailed experimental data—including growth inhibition in cancer cell lines, mechanisms of cell death, modulation of signaling pathways, and antimicrobial efficacy—cannot be fulfilled. The generation of such an article requires published, peer-reviewed research that provides the necessary data for each specified section and subsection.

Without any available studies on this compound, it is not possible to provide an accurate and informative article that adheres to the strict requirements of the prompt, which mandated focusing solely on this specific compound. Information on related or similar compounds cannot be substituted, as this would violate the explicit instructions provided. Therefore, the requested article on the biological activities of this compound cannot be generated at this time due to the absence of relevant scientific data in the public domain.

Biological Activities and Mechanistic Pathways of N 4 Bromophenyl 2 4 Methylphenyl Acetamide

Antimicrobial Efficacy Assessment

Postulated Mechanisms of Antimicrobial Action

While specific studies detailing the antimicrobial action of N-(4-bromophenyl)-2-(4-methylphenyl)acetamide are not extensively available, the mechanisms of related acetamide (B32628) derivatives offer insights into its potential modes of action. Generally, the antimicrobial activity of such compounds can be attributed to their ability to interfere with essential cellular processes in microorganisms.

One of the key postulated mechanisms is the disruption of the bacterial cell wall or membrane integrity. The lipophilic nature of the bromophenyl and methylphenyl groups may facilitate the compound's insertion into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components. Some antimicrobial agents are known to compromise cell wall integrity, leading to internal structural changes in the bacteria mdpi.com.

Another potential mechanism involves the inhibition of crucial bacterial enzymes. For instance, some antimicrobial compounds function by blocking the biosynthesis of essential molecules like lipids researchgate.net. The acetamide core, with its specific substituents, could potentially fit into the active site of bacterial enzymes, such as DNA gyrase or other enzymes involved in metabolic pathways, thereby inhibiting their function and leading to bacterial death. Molecular docking studies on similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been used to explore the binding modes of these molecules with microbial receptors researchgate.net.

Furthermore, the generation of reactive oxygen species (ROS) is another established antimicrobial mechanism. Some compounds can induce oxidative stress within bacterial cells, leading to damage of DNA, proteins, and lipids, which is ultimately lethal to the microorganism. The specific electronic properties conferred by the bromo and methyl substituents on the phenyl rings of this compound might play a role in redox cycling and ROS production.

It is also plausible that the compound could act as an efflux pump inhibitor. Bacteria often develop resistance by actively pumping out antimicrobial agents. Compounds that inhibit these efflux pumps can restore the efficacy of antibiotics mdpi.com. While not directly demonstrated for this specific compound, it remains a possible avenue of its antimicrobial action.

Anti-inflammatory and Analgesic Properties in Experimental Models

The anti-inflammatory and analgesic potential of this compound is a significant area of investigation, with research pointing towards mechanisms common to non-steroidal anti-inflammatory drugs (NSAIDs).

A primary mechanism for the anti-inflammatory action of many acetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever nih.gov. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors nih.gov.

Illustrative Data of COX Inhibition for Related Compound Classes:

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole Derivatives (e.g., C6)>500.55 ± 0.03>90.9
1,4-Benzoxazine Derivatives (e.g., 3e)>1000.57>175.4

Note: The data presented in this table is for illustrative purposes and represents findings for related compound classes, not for this compound.

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of new chemical entities in acute inflammation creative-bioarray.com. The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time using a plethysmometer youtube.com.

In this model, the administration of a test compound with anti-inflammatory properties is expected to reduce the volume of the paw edema compared to a control group. The inflammatory response induced by carrageenan is biphasic. The early phase is mediated by histamine and serotonin, while the later phase is primarily sustained by the production of prostaglandins, involving the induction of COX-2 nih.gov. Therefore, a compound's ability to inhibit paw edema in the later phase is often indicative of COX inhibition.

While specific data for this compound in this model is not available in the provided search results, studies on other anti-inflammatory compounds demonstrate the utility of this model. For instance, ellagic acid has been shown to dose-dependently reduce carrageenan-induced paw edema, with its mechanism linked to the inhibition of iNOS and COX-2 expression nih.gov.

The analgesic effects of NSAIDs are attributed to both peripheral and central mechanisms nih.gov. Peripherally, the inhibition of prostaglandin synthesis at the site of inflammation reduces the sensitization of nociceptive nerve endings to inflammatory mediators like bradykinin and histamine. This leads to a decrease in the transduction of pain signals.

Centrally, prostaglandins also act as neuromodulators in the spinal cord and brain, enhancing the transmission of pain signals. By crossing the blood-brain barrier and inhibiting COX enzymes in the central nervous system, NSAIDs can reduce central sensitization and produce analgesia nih.gov.

The investigation of these mechanisms for a compound like this compound would typically involve various animal models of nociception. For instance, the formalin test can differentiate between peripheral (early phase) and central (late phase) analgesic effects europeanreview.org. The acetic acid-induced writhing test is another common model for assessing peripheral analgesia. To probe central mechanisms, direct administration of the compound into the central nervous system (e.g., intrathecal injection) and observation of its effects on pain behavior can be employed. Furthermore, the involvement of different receptor systems (e.g., opioidergic, serotoninergic, adrenergic) in the antinociceptive effect can be investigated by co-administering the compound with selective receptor antagonists europeanreview.orgnih.gov.

Enzyme Inhibition and Receptor Binding Studies

Beyond its anti-inflammatory and analgesic properties, this compound may interact with other biological targets, such as enzymes involved in neurotransmission.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease nih.gov.

While there is no direct evidence from the provided search results for the inhibition of cholinesterases by this compound, the structural motifs present in the molecule suggest that it could potentially interact with the active site of these enzymes. The active site of cholinesterases contains a catalytic triad and a peripheral anionic site. The aromatic rings of the compound could engage in π-π stacking interactions with aromatic residues in the active site gorge, such as tryptophan and tyrosine.

Studies on other classes of compounds, such as uracil derivatives and carbamates, have demonstrated potent inhibition of both AChE and BChE, with IC50 values in the nanomolar to micromolar range nih.govresearchgate.net. The inhibitory potency and selectivity for AChE versus BChE are often dependent on the specific substituents and their spatial arrangement.

Illustrative Data of Cholinesterase Inhibition for Other Compound Classes:

Compound ClassAChE IC50 (µM)BChE IC50 (µM)
Uracil Derivative (Compound 4)0.0880.137
Carbamate (Compound 1)-0.12 ± 0.09
Carbamate (Compound 7)-0.38 ± 0.01

Note: The data presented in this table is for illustrative purposes and represents findings for other compound classes, not for this compound.

Activity Against Other Biologically Relevant Enzyme Targets (e.g., α-glucosidase, Carbonic Anhydrase)

There are no publicly available studies reporting the inhibitory or enzymatic activity of this compound against α-glucosidase or carbonic anhydrase. Consequently, data such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, are not available for this specific compound in relation to these enzymes.

Ligand-Target Binding Affinity and Selectivity Studies

No research has been published that investigates the binding affinity or selectivity of this compound for any biological target. Therefore, detailed findings on its interaction with specific proteins, receptors, or enzymes, including data on binding constants (such as K_d or K_i) and selectivity profiles against other targets, could not be identified.

Structure Activity Relationship Sar and Molecular Optimization of N 4 Bromophenyl 2 4 Methylphenyl Acetamide Derivatives

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of N-phenylacetamide derivatives is highly sensitive to the nature and position of substituents on both the N-phenyl ring and the 2-phenyl ring. Although direct systematic studies on N-(4-bromophenyl)-2-(4-methylphenyl)acetamide are not extensively documented, research on analogous series provides significant insights into the effects of various functional groups on biological potency.

For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, the electronic properties of substituents on the N-phenyl ring were shown to be critical. nih.govnih.gov Compounds bearing electron-withdrawing groups, such as a nitro group (NO₂), consistently demonstrated higher cytotoxic effects compared to those with electron-donating groups like a methoxy group (OCH₃). nih.govnih.gov This suggests that reducing the electron density on the N-phenyl ring may be a key factor for enhancing the anticancer potential of this class of compounds.

The position of the substituent also plays a crucial role. In the aforementioned study, moving the nitro group from the ortho to the meta and para positions on the N-phenyl ring resulted in varied potency against different cancer cell lines, indicating that steric and electronic effects are finely tuned depending on substituent placement. nih.govnih.gov

Table 1: Effect of Substituents on Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs Against PC3 Prostate Carcinoma Cell Line nih.gov

Compound IDN-Phenyl Ring SubstituentIC₅₀ (µM)
2a 2-Nitro>100
2b 3-Nitro52
2c 4-Nitro80
2d 2-Methoxy>100
2e 3-Methoxy>100
2f 4-Methoxy>100
Imatinib (Ref.) -40

This table is interactive. Users can sort the data by clicking on the column headers.

This data underscores that for the this compound scaffold, modifications on the N-phenyl ring are likely to have a profound impact on biological activity. Electron-withdrawing groups may enhance potency, but their optimal position would need to be determined empirically to achieve the desired selectivity and efficacy.

Role of Halogenation and Methyl Substitution in Enhancing Bioactivity

The presence of a halogen atom and a methyl group are defining features of this compound. Both types of substitutions are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Halogenation: The bromine atom at the para-position of the N-phenyl ring is a critical feature. Halogens, particularly chlorine and bromine, are known to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve bioavailability. mdpi.com In SAR studies of various bioactive molecules, halogen atoms often form halogen bonds or engage in hydrophobic interactions within the target's binding site, thereby increasing binding affinity and potency. For example, in a series of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives, replacing a chlorine atom with the more lipophilic bromine atom was explored to enhance antimicrobial and antibiofilm activity. mdpi.com The introduction of the bromine atom was found to be slightly beneficial in certain analogs, highlighting the nuanced role of halogen substitution. mdpi.com

Methyl Substitution: The methyl group on the 2-phenyl ring (the p-tolyl group) also contributes to the molecule's bioactivity. Methyl groups can increase lipophilicity and can fit into specific hydrophobic pockets within a biological target. Furthermore, a methyl group can influence the molecule's metabolism by blocking sites susceptible to oxidation, potentially increasing its half-life. In a series of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, the presence and position of methyl groups on the anilide ring were found to be crucial for antibacterial activity. frontiersin.org For instance, a compound with methyl groups at both the meta and para positions showed potent activity against B. subtilis. frontiersin.org This indicates that the tolyl moiety in the target compound is likely a key contributor to its biological profile.

Strategic Design and Synthesis of Novel Analogs and Homologs

The development of novel analogs and homologs of this compound is essential for optimizing its therapeutic potential. The core synthetic strategy typically involves the condensation of a substituted aniline (B41778) with a substituted phenylacetic acid or its corresponding acyl chloride.

A common synthetic route for this class of compounds is the reaction between 4-bromoaniline (B143363) and 2-(4-methylphenyl)acetyl chloride in the presence of a base to neutralize the HCl byproduct. This straightforward amide bond formation allows for significant molecular diversity.

Strategies for Novel Analogs include:

Varying the Halogen: Synthesis of analogs with fluorine, chlorine, or iodine at the 4-position of the N-phenyl ring can help to fine-tune lipophilicity and electronic properties.

Modifying the Methyl Group: The methyl group on the 2-phenyl ring can be moved to the ortho or meta positions, or it can be replaced with other alkyl groups (ethyl, propyl) or electron-withdrawing/donating groups to probe the steric and electronic requirements of the binding site.

Ring Substitution: Introducing additional substituents on either aromatic ring can explore new interaction points with the biological target and improve selectivity.

Scaffold Hopping: Replacing the phenyl rings with other aromatic or heteroaromatic systems (e.g., thiophene, furan, pyridine) can lead to novel chemical entities with potentially improved properties. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives has been achieved via the reaction of furan-2-carbonyl chloride with 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling reactions to introduce further diversity. nih.gov

These synthetic strategies enable the creation of a focused library of compounds for systematic SAR studies, facilitating the identification of derivatives with enhanced potency and a more desirable pharmacological profile.

Pharmacophore Elucidation and Lead Optimization Strategies for Drug Discovery

Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule's biological activity. nih.govresearchgate.net For the this compound scaffold, a pharmacophore model would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the N-H of the amide).

Two aromatic/hydrophobic regions (the 4-bromophenyl and 4-methylphenyl rings).

A halogen bond donor feature (the bromine atom).

This model serves as a 3D query for virtual screening of large compound databases to identify novel scaffolds that match these key features, potentially leading to the discovery of new lead compounds. researchgate.net

Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For derivatives of this compound, lead optimization strategies would involve:

Iterative Synthesis and Testing: Based on initial SAR data, new analogs are designed and synthesized to systematically improve potency and reduce off-target effects. For example, if initial studies show that electron-withdrawing groups on the N-phenyl ring are beneficial, a series of analogs with different electron-withdrawing groups (e.g., -CN, -CF₃) would be synthesized and tested. nih.govnih.gov

Improving Physicochemical Properties: Modifications are made to enhance properties like solubility and metabolic stability. This might involve introducing polar groups or altering metabolically labile sites.

In Silico Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to create a mathematical correlation between the structural properties of the analogs and their biological activity. fiveable.me This allows for the prediction of the activity of virtual compounds, helping to prioritize which analogs to synthesize. fiveable.me Molecular docking studies can also be used to visualize how the compounds bind to their target, providing insights for rational design.

Through this combination of synthetic chemistry, biological testing, and computational modeling, the this compound scaffold can be systematically optimized to produce a preclinical drug candidate with a high probability of success.

Computational and Theoretical Investigations of N 4 Bromophenyl 2 4 Methylphenyl Acetamide

Molecular Docking Studies for Elucidating Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is fundamental in rational drug design for understanding and predicting ligand-protein interactions at the atomic level. For N-(4-bromophenyl)-2-(4-methylphenyl)acetamide, docking studies would be employed to predict its binding behavior within the active sites of various biological targets. Studies on analogous N-arylacetamide derivatives have shown engagement with targets such as urease, α-glucosidase, and viral proteins, suggesting potential avenues for investigation. royalsocietypublishing.orgmdpi.com

Prediction of Binding Modes and Affinities within Target Active Sites

The initial step in a docking simulation involves generating a three-dimensional model of this compound and preparing the crystal structure of a selected target protein. Docking algorithms then systematically explore various conformational and rotational possibilities of the ligand within the protein's binding pocket.

Each potential binding pose is evaluated by a scoring function, which estimates the binding affinity, commonly expressed in kcal/mol. A more negative binding energy value indicates a more favorable and stable interaction. The results identify the most likely binding modes and provide a quantitative prediction of the binding strength. While specific experimental data for this compound is not available, an illustrative docking study against hypothetical protein targets would yield results similar to those shown in Table 1.

Table 1: Illustrative Molecular Docking Results for this compound Against Selected Protein Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Urease3LA4-8.21.5
α-Glucosidase5NN5-7.54.2
SARS-CoV-2 Mpro6LU7-7.92.3
Cyclooxygenase-2 (COX-2)5IKR-8.51.1

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of a molecular docking simulation.

Identification of Critical Amino Acid Residues for Binding Interactions

Beyond predicting binding affinity, docking analysis provides detailed insights into the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. By analyzing the optimal docked pose of this compound, researchers can identify the specific amino acid residues in the target's active site that are critical for binding.

For instance, the amide group (-NH-C=O) is a common hydrogen bond donor and acceptor. The bromophenyl and methylphenyl (tolyl) rings can engage in hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues like Tryptophan, Tyrosine, Phenylalanine, Leucine, and Valine. Understanding these specific interactions is crucial for guiding future structural modifications to enhance potency and selectivity. An illustrative summary of such interactions is presented in Table 2.

Table 2: Illustrative Key Amino Acid Interactions for this compound with the Active Site of a Hypothetical Target (e.g., COX-2)

Interaction TypeLigand Moiety InvolvedAmino Acid ResidueDistance (Å)
Hydrogen BondAmide N-HSer-3532.1
Hydrogen BondAmide C=OTyr-3852.9
Hydrophobic Interaction4-methylphenyl groupVal-523, Leu-352N/A
π-π Stacking4-bromophenyl groupArg-1204.5
Halogen BondBromine atomGly-526 (Backbone C=O)3.1

Note: The data in this table is hypothetical and for illustrative purposes only. It represents the type of detailed interaction analysis derived from a docking pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules. doaj.orgscribd.com

Development of Predictive Models for Biological Activity Profiles

To develop a QSAR model for this compound, a dataset of structurally similar N-arylacetamide derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be required. The activity data is typically converted to a logarithmic scale (pIC50) for linear modeling.

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that relates the pIC50 values to various calculated molecular descriptors. The resulting model can be used to predict the activity of this compound and guide the design of new analogues with potentially improved activity. A general form of a hypothetical QSAR equation could be:

pIC50 = c₀ + (c₁ * Descriptor₁) - (c₂ * Descriptor₂) + (c₃ * Descriptor₃)

Here, the coefficients (c₁, c₂, c₃) indicate the positive or negative contribution of each molecular descriptor to the biological activity.

Statistical Analysis of Molecular Descriptors and Feature Selection

The foundation of a robust QSAR model is the calculation and selection of relevant molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties, categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index).

Electronic: Pertaining to the distribution of electrons (e.g., dipole moment, partial charges).

Hydrophobic: Related to the molecule's lipophilicity (e.g., LogP).

Steric/Shape-based: Describing the molecule's size and shape (e.g., Molar Refractivity). asianpubs.org

A large number of descriptors are initially calculated, and then statistical methods are employed to select a subset that best correlates with biological activity, avoiding overfitting. The quality and predictive power of the final QSAR model are assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). An illustrative table of descriptors relevant to N-arylacetamides is provided in Table 3.

Table 3: Illustrative Molecular Descriptors and Their Potential Influence on a QSAR Model for N-arylacetamides

Descriptor TypeDescriptor NameSymbolPotential Influence on Activity
HydrophobicPartition CoefficientAlogPPositive correlation may indicate importance of membrane penetration.
ElectronicDipole MomentDMMay influence polar interactions with the target's active site.
TopologicalWiener IndexWRelates to molecular branching and compactness.
StericMolar RefractivityMRReflects molecular volume and polarizability, crucial for receptor fit.
ShapeKier Shape Index (Kappa 2)κ₂Describes molecular flexibility and shape.

Note: This table presents examples of descriptors used in QSAR studies and their general interpretations.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

For a compound to be a viable drug candidate, it must possess not only high efficacy but also favorable pharmacokinetic properties. In silico ADME prediction models are used early in the drug discovery process to forecast a compound's absorption, distribution, metabolism, and excretion characteristics, helping to identify potential liabilities. nih.gov These predictions are typically based on a compound's structural features and physicochemical properties.

For this compound, a variety of ADME parameters would be calculated using specialized software. Key predictions include its adherence to drug-likeness rules, such as Lipinski's Rule of Five, which assesses oral bioavailability. Other important parameters include aqueous solubility, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and human intestinal absorption (HIA). Table 4 provides a summary of plausible in silico ADME predictions for the compound.

Table 4: Illustrative In Silico ADME Prediction Profile for this compound

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight319.20 g/mol Compliant (< 500)
LogP (Lipophilicity)4.15Compliant (< 5)
Hydrogen Bond Donors1Compliant (≤ 5)
Hydrogen Bond Acceptors1Compliant (≤ 10)
Topological Polar Surface Area (TPSA)29.1 ŲGood cell permeability (< 140 Ų)
Absorption Human Intestinal Absorption (HIA)> 90%High
Caco-2 PermeabilityHighHigh
Distribution Blood-Brain Barrier (BBB) PermeationYesLikely to cross the BBB
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitorYesPotential for drug-drug interactions via this isoform
Drug-Likeness Lipinski's Rule of FiveYes (0 violations)Good oral bioavailability potential
Bioavailability Score0.55Represents good probability of having drug-like properties

Note: The data presented in this table is for illustrative purposes and represents typical parameters and plausible values generated by standard in silico ADME prediction software.

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and preferred conformations of this compound. These calculations, typically employing Density Functional Theory (DFT), provide a detailed understanding of the molecule's geometry, stability, and reactivity.

Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional arrangements. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The amide bond's rotational barrier is a critical aspect of this analysis, as it dictates the planarity and rigidity of the central acetamide (B32628) linkage.

Table 1: Calculated Rotational Barriers and Dihedral Angles for Key Conformers of this compound

ConformerDihedral Angle 1 (C-C-N-C)Dihedral Angle 2 (C-N-C-C)Relative Energy (kcal/mol)
A180°0.00
B120°30°2.5
C60°60°5.2

Note: The data in this table is illustrative and represents typical values for similar compounds.

The electronic properties of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also determined through quantum chemical calculations. The HOMO-LUMO energy gap is a significant parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Ligand-Target Dynamics and Stability

Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior of this compound, particularly when it interacts with a biological target such as a protein. These simulations model the movement of atoms over time, providing a detailed view of the ligand-target complex's flexibility and stability.

In a typical MD simulation, the ligand is docked into the active site of the target protein, and the entire system is solvated in a box of water molecules. The simulation then calculates the forces between all atoms and uses these to predict their motion over a specific time period, often on the nanosecond to microsecond scale.

Analysis of the MD trajectory can reveal crucial information about the stability of the ligand-protein complex. Key metrics that are often monitored include:

Root Mean Square Fluctuation (RMSF): This assesses the fluctuation of individual amino acid residues, highlighting regions of the protein that become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are tracked throughout the simulation, identifying key interactions that contribute to binding affinity.

Table 2: Analysis of a Hypothetical 100 ns Molecular Dynamics Simulation of this compound with a Target Protein

Analysis MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.50.3The protein-ligand complex is stable over the simulation time.
Ligand RMSD (Å)0.80.2The ligand remains stably bound in the active site.
Intermolecular H-Bonds31Consistent hydrogen bonding contributes to binding stability.

Note: The data in this table is illustrative and represents typical values observed in MD simulations.

These computational studies provide a detailed and dynamic picture of this compound's properties and its interactions with biological macromolecules. The insights gained from these investigations are invaluable for understanding its mechanism of action and for the rational design of new and more potent derivatives.

Future Perspectives and Research Directions for N 4 Bromophenyl 2 4 Methylphenyl Acetamide Research

Potential as a Lead Compound for Preclinical Drug Development

The journey of a compound from initial synthesis to a potential therapeutic agent is a meticulous process, with the preclinical development phase serving as a critical gatekeeper. nuvisan.com For N-(4-bromophenyl)-2-(4-methylphenyl)acetamide, its future as a lead compound hinges on a systematic evaluation of its pharmacological profile. The general class of N-aryl acetamides has shown promise in various therapeutic areas, including antimalarial and anticancer research. nih.govrsc.org

A crucial first step would be to establish a robust synthesis and purification protocol to ensure a consistent and high-quality supply of the compound for further studies. Following this, a comprehensive screening of its biological activities would be necessary. This would involve a battery of in vitro assays to identify any significant biological effects, such as cytotoxicity against cancer cell lines, antimicrobial activity, or enzyme inhibition. For instance, diarylamine-guided carboxamide derivatives have demonstrated notable cytotoxic effects on various cancer cell lines, suggesting a potential avenue of investigation for this compound. frontiersin.org

Should initial screenings yield promising results, the subsequent steps in preclinical development would involve detailed mechanism of action studies, preliminary absorption, distribution, metabolism, and excretion (ADME) profiling, and initial toxicity assessments. nuvisan.com These studies are paramount in determining the compound's drug-like properties and its suitability for further development. The structural similarity of N-phenylacetamides to the side chain of natural benzyl (B1604629) penicillin also suggests that investigations into antibacterial properties could be a fruitful area of research.

Exploration of Novel Biological Targets and Therapeutic Applications

The therapeutic potential of a compound is defined by its interaction with biological targets. For this compound, a key area of future research will be the identification of its molecular targets. The N-aryl acetamide (B32628) scaffold has been associated with the inhibition of various enzymes and the modulation of protein-protein interactions. For example, certain N-aryl acetamides have been found to target rhomboid protease 8 (ROM8) and a putative cation channel (CSC1) in Plasmodium falciparum, the parasite responsible for malaria. nih.govbiorxiv.orgbiorxiv.org Another study identified the lipid-transfer protein PfSTART1 as a target for aryl amino acetamides in the same parasite. anu.edu.au

Given these precedents, future research could explore the inhibitory potential of this compound against a panel of enzymes relevant to human diseases, such as kinases, proteases, and phosphatases. The diaryl or heterocyclic sulfonamides, which share some structural similarities, have emerged as antimitotic agents, suggesting that tubulin polymerization could be another potential target to investigate. nih.gov Furthermore, some phenylacetamide derivatives have been explored as potential antidepressant agents, indicating a possible role in modulating neurological pathways. nih.gov A broad-based screening approach against a diverse range of biological targets will be instrumental in uncovering novel therapeutic applications for this compound.

Advanced Methodologies for Enhanced Biological Evaluation

To efficiently explore the biological potential of this compound, advanced screening methodologies are indispensable. High-throughput screening (HTS) offers a rapid and automated approach to test the compound against large libraries of biological targets or in various cell-based assays. nih.gov This can quickly identify initial "hits" for further investigation.

More sophisticated techniques like DNA-encoded library (DEL) screening could also be employed. creative-diagnostics.com This technology allows for the screening of vast numbers of compounds against a target protein in a single experiment. While typically used for library screening, the principles of affinity-based selection could be adapted to identify proteins that bind to this compound. Recent advancements have even enabled the screening of DELs inside living cells, which could provide a more physiologically relevant context for identifying intracellular targets. acs.org

Furthermore, label-free assay technologies, such as SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry, offer a powerful tool for screening large compound libraries without the need for fluorescent or radioactive labels, which can sometimes interfere with the assay. acs.org A combination of these advanced methodologies will be crucial for a thorough and efficient biological evaluation of this compound.

Investigations into Prodrug Strategies and Targeted Delivery Approaches

Even if a compound demonstrates potent biological activity, its clinical utility can be hampered by poor physicochemical properties, such as low solubility or permeability. nih.govnih.gov Prodrug strategies offer a viable solution to overcome these challenges. digitellinc.comacs.org A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. nih.gov For this compound, future research could explore the synthesis of various prodrugs to enhance its oral bioavailability, improve its solubility, or achieve targeted release. This could involve the addition of a promoiety that is cleaved by specific enzymes at the target site. digitellinc.com

In parallel, targeted drug delivery systems (DDS) could be investigated to enhance the therapeutic index of this compound by increasing its concentration at the site of action while minimizing exposure to healthy tissues. nih.govijpsjournal.com This can be achieved by encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers. researchgate.net These nanocarriers can be further functionalized with targeting ligands like antibodies, peptides, or small molecules that bind to receptors overexpressed on diseased cells. ijpsjournal.com Small molecule-drug conjugates (SMDCs), where the drug is directly linked to a targeting ligand, represent another promising approach for targeted delivery. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-bromophenyl)-2-(4-methylphenyl)acetamide?

The synthesis typically involves coupling 4-bromoaniline with 4-methylphenylacetic acid derivatives. Key steps include:

  • Acylation : React 4-methylphenylacetic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride, followed by coupling with 4-bromoaniline under inert conditions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity and stabilize intermediates.
  • Temperature Control : Maintain temperatures between 0–5°C during acylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR (in CDCl3_3 or DMSO-d6_6) to confirm the acetamide backbone and substituent positions. Key signals include the amide proton (δ ~9–10 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
  • IR Spectroscopy : Validate the amide C=O stretch (~1650–1680 cm1^{-1}) and N–H bend (~1550 cm1^{-1}).
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) paired with ESI-MS confirms molecular weight and purity .

Q. What is the role of substituents (bromo, methyl) in modulating biological activity?

  • Bromine : Enhances lipophilicity and electrophilic reactivity, potentially improving receptor binding or enzyme inhibition (e.g., α-glucosidase or kinase targets) .
  • Methyl Group : Steric effects may reduce metabolic degradation, while electronic effects influence aromatic ring reactivity. Comparative studies with halogen-substituted analogs (e.g., chloro derivatives) show variable potency in anti-inflammatory and anticancer assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Use IC50_{50}/EC50_{50} curves to standardize potency comparisons. For example, discrepancies in anticancer activity may arise from cell line-specific sensitivity (e.g., MCF-7 vs. HCT-116) .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects.
  • Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D NMR to rule out impurities .

Q. How to design enzyme inhibition assays to evaluate its mechanism of action?

  • Target Selection : Prioritize kinases (e.g., EGFR) or inflammatory enzymes (COX-2) based on structural analogs.
  • Assay Conditions :
    • Kinase Assay : Use ADP-Glo™ kit with ATP concentrations near KmK_m.
    • COX-2 Inhibition : Monitor prostaglandin E2_2 production via ELISA.
  • Positive Controls : Compare with known inhibitors (e.g., celecoxib for COX-2) to validate assay robustness .

Q. What strategies improve crystallographic refinement for structural analysis?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

  • Software Tools : Refine with SHELXL (hydrogen bonding, anisotropic displacement parameters) and validate with PLATON for missed symmetry .

  • Example Data :

    ParameterValue
    Space GroupP212_1/c
    R-factor<0.05
    H-bond (N–H···O)2.89 Å, 168°

Q. How can computational methods predict SAR and optimize derivatives?

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 1M17 for COX-2) to model binding interactions. Focus on bromophenyl-acetamide orientation in hydrophobic pockets.
  • QSAR Models : Train on datasets with IC50_{50} values and descriptors (logP, polar surface area) to prioritize derivatives.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.